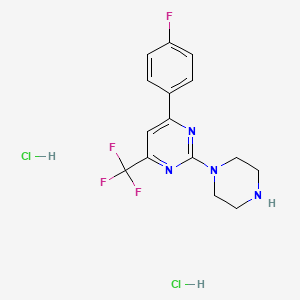
4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C15H16Cl2F4N4 and its molecular weight is 399.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a synthetic compound notable for its potential therapeutic applications in various diseases, particularly cancer. Its unique molecular structure, characterized by a pyrimidine core and multiple fluorinated groups, enhances its biological activity and lipophilicity, making it a candidate for drug development.
Chemical Structure and Properties
The compound's molecular formula is C15H16Cl2F4N4 with a molecular weight of approximately 399.21 g/mol. The presence of fluorine atoms in both the phenyl and trifluoromethyl groups contributes to its enhanced reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2F4N4 |
| Molecular Weight | 399.21 g/mol |
| Purity | Typically ≥ 95% |
Research indicates that this compound may act as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cells. Inhibition of PARP can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells. This mechanism is particularly relevant in the context of treating cancers that exhibit deficiencies in DNA repair pathways, such as certain types of breast and ovarian cancers.
Inhibition Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies show that compounds similar to 4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine can inhibit PARP activity effectively, with IC50 values comparable to established PARP inhibitors like Olaparib.
- IC50 Values :
- Compound 5e: 18 µM against breast cancer cells.
- Olaparib: 57.3 µM as a reference.
Case Studies
- Breast Cancer : A study evaluated the efficacy of several piperazine derivatives against human breast cancer cells, showing that the tested compounds significantly inhibited cell proliferation and induced apoptosis through PARP inhibition.
- Leukemia : The compound has been investigated for its potential to target FLT3, a receptor tyrosine kinase implicated in leukemia, suggesting its utility in hematological malignancies.
Structural Analogues
Comparative studies with structurally similar compounds reveal variations in biological activity due to differences in substituents and ring structures:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Fluorophenyl)-piperazine | Piperazine linked to a fluorophenyl | Less lipophilic than the target compound |
| 4-(Trifluoromethyl)-pyridine | Pyridine instead of pyrimidine | Lacks piperazine moiety |
| 4-(Chlorophenyl)-piperazine | Chlorinated phenyl group | Different halogen substitution affects activity |
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4.2ClH/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23;;/h1-4,9,20H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQHMBCAPQVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














